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Compound of Interest

Compound Name: (S)-ML188

Cat. No.: B2840329 Get Quote

(S)-ML188: A Technical Guide for Researchers
(S)-ML188 is a potent, non-covalent inhibitor of the 3C-like protease (3CLpro), also known as

the main protease (Mpro), of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)

and SARS-CoV-2. Its reversible binding mechanism and demonstrated antiviral activity make it

a valuable tool for research and a promising scaffold for the development of broad-spectrum

coronavirus therapeutics. This guide provides an in-depth overview of the physicochemical

properties, biological activity, and experimental protocols for (S)-ML188.

Physicochemical Properties
(S)-ML188 is a synthetic small molecule with the following properties:
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Property Value Reference

Molecular Formula C₂₆H₃₁N₃O₃ [1]

Molecular Weight 433.54 g/mol [1]

CAS Number 1417700-13-0 [1]

Appearance White to off-white solid N/A

SMILES

CC(C)(C)NC(=O)--INVALID-

LINK--

N(C(=O)c2occc2)c3ccc(cc3)C(

C)(C)C

[1]

Solubility:

Solvent Solubility Notes

DMSO ≥ 250 mg/mL (≥ 576.65 mM)

Ultrasonic treatment may be

required. Hygroscopic DMSO

can impact solubility; use

freshly opened solvent.[1]

DMF 30 mg/mL N/A

Ethanol 30 mg/mL N/A

PBS (pH 7.4) 219 µM (95 µg/mL) N/A

Storage and Stability:

(S)-ML188 should be stored under the following conditions to ensure its stability:
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Form Storage Temperature Duration

Solid (Powder) -20°C 3 years

4°C 2 years

In Solvent -80°C 6 months

-20°C 1 month

The compound is stable in PBS buffer at room temperature for at least 2 hours, which is

sufficient for the duration of typical biochemical assays.

Biological Activity and Mechanism of Action
(S)-ML188 is a selective, non-covalent inhibitor of the SARS-CoV and SARS-CoV-2 3CL

proteases. This viral enzyme is essential for the cleavage of viral polyproteins, a critical step in

the viral replication cycle. By binding to the active site of the protease, (S)-ML188 prevents this

cleavage, thereby inhibiting viral replication.

Inhibitory Activity:

Target IC₅₀ Reference

SARS-CoV 3CLpro (Mpro) 1.5 µM

SARS-CoV-2 3CLpro (Mpro) 2.5 µM

Antiviral Activity:

Virus Cell Line EC₅₀ Reference

SARS-CoV Vero E6 12.9 µM

The crystal structure of (S)-ML188 in complex with SARS-CoV-2 Mpro reveals that the inhibitor

binds to the active site of the enzyme. The pyridine ring of (S)-ML188 occupies the S1 subsite

and forms a hydrogen bond with His163. The furan ring and the amide oxygen form hydrogen
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bonds with the main chain of Cys145, the catalytic cysteine. These interactions stabilize the

binding of the inhibitor and block the entry of the natural substrate.
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Figure 1: Mechanism of (S)-ML188 Inhibition of SARS-CoV-2 Mpro.

Experimental Protocols
Synthesis of (S)-ML188
(S)-ML188 can be synthesized via a multi-component Ugi reaction.

Materials:

Pyridine-3-carboxaldehyde

4-tert-butylaniline

Furan-2-carboxylic acid
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tert-butylisocyanide

Methanol

Dichloromethane (DCM)

Ethyl acetate (EtOAc)

Hexanes

Silica gel for column chromatography

Procedure:

Combine equimolar amounts (e.g., 0.5 mmol) of pyridine-3-carboxaldehyde, 4-tert-

butylaniline, and furan-2-carboxylic acid in methanol.

Add an equimolar amount of tert-butylisocyanide to the mixture.

Stir the reaction mixture for 16 hours at room temperature.

Concentrate the reaction mixture under reduced pressure.

Dissolve the residue in DCM and purify by silica gel column chromatography using a

gradient of EtOAc in Hexanes to obtain the racemic product.

The (S)-enantiomer can be separated from the racemic mixture using chiral supercritical fluid

chromatography (SFC).

In Vitro Enzyme Inhibition Assay (FRET-based)
This protocol describes the determination of the IC₅₀ value of (S)-ML188 against SARS-CoV-2

Mpro using a Fluorescence Resonance Energy Transfer (FRET) based assay.

Materials:

Recombinant SARS-CoV-2 Mpro

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
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Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

(S)-ML188

DMSO

384-well black plates

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of (S)-ML188 in DMSO. Further dilute the

compound solutions in assay buffer to the desired final concentrations.

Enzyme Preparation: Dilute the recombinant SARS-CoV-2 Mpro in assay buffer to the

desired working concentration.

Assay Setup:

Add the diluted (S)-ML188 solutions to the wells of a 384-well plate.

Add the Mpro solution to the wells containing the inhibitor.

Include control wells: "no enzyme" (assay buffer only) and "no inhibitor" (enzyme with

DMSO vehicle).

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for

inhibitor binding.

Reaction Initiation: Add the FRET substrate solution to all wells to initiate the enzymatic

reaction.

Measurement: Immediately begin monitoring the increase in fluorescence intensity using a

plate reader (e.g., excitation at ~340 nm and emission at ~490 nm for the Dabcyl/Edans pair)

over a set time period (e.g., 30-60 minutes).

Data Analysis:
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Calculate the initial reaction rates from the linear portion of the fluorescence curves.

Normalize the rates relative to the "no inhibitor" control (100% activity) and the "no

enzyme" control (0% activity).

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.
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Figure 2: Workflow for IC₅₀ Determination using a FRET-based Assay.
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Cell-Based Antiviral Assay
This protocol outlines a general method to determine the antiviral efficacy (EC₅₀) of (S)-ML188
against SARS-CoV in a cell-based assay by measuring the inhibition of the viral-induced

cytopathic effect (CPE).

Materials:

Vero E6 cells

SARS-CoV

(S)-ML188

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

96-well cell culture plates

Reagents for cell viability assessment (e.g., CellTiter-Glo®, MTS, or crystal violet)

Procedure:

Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight to allow for cell

attachment.

Compound Treatment: Prepare serial dilutions of (S)-ML188 in cell culture medium and add

them to the cells. Include a "no drug" control (vehicle only).

Viral Infection: Infect the cells with SARS-CoV at a predetermined multiplicity of infection

(MOI). Include a "no virus" control to assess compound cytotoxicity.

Incubation: Incubate the plates for a period sufficient to observe significant CPE in the

infected, untreated wells (e.g., 48-72 hours).

Assessment of CPE and Cytotoxicity:

Visually inspect the cells under a microscope to assess the extent of CPE.
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Quantify cell viability using a suitable assay. For example, with crystal violet staining, the

amount of dye retained is proportional to the number of viable cells.

Data Analysis:

Calculate the percentage of CPE reduction for each compound concentration relative to

the "no drug" infected control.

Plot the percentage of CPE reduction against the logarithm of the compound

concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Separately, calculate the percentage of cell viability for the uninfected, compound-treated

cells to determine the 50% cytotoxic concentration (CC₅₀).

The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.

This technical guide provides a comprehensive overview of the physicochemical properties and

biological applications of (S)-ML188. The detailed protocols should enable researchers to

effectively utilize this compound in their studies of coronavirus biology and antiviral drug

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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